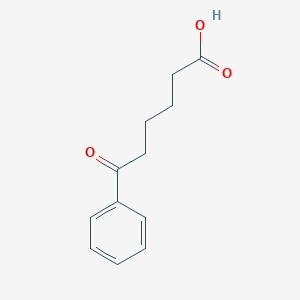

5-Benzoylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-6-phenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEMSTCGCMIJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194356 | |

| Record name | delta-Benzoylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-62-1 | |

| Record name | 5-Benzoylvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Benzoylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4144-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | delta-Benzoylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Benzoylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-benzoylpentanoic acid, a molecule with potential applications in research and drug development. This document details its physicochemical characteristics, spectral data, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Physicochemical Properties

This compound, also known as 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Melting Point | 75-79 °C | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| pKa | Predicted: ~4.75 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water. | |

| InChI Key | AIEMSTCGCMIJTI-UHFFFAOYSA-N | [1] |

| CAS Number | 4144-62-1 | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic protons: Multiplets in the range of 7.4-8.0 ppm.

-

Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.

-

Aliphatic protons: Multiplets corresponding to the pentanoic acid chain, likely between 1.5 and 3.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available experimental ¹³C NMR data is limited. Predicted chemical shifts would include:

-

Carbonyl carbons: Two distinct signals, one for the ketone and one for the carboxylic acid, typically in the range of 170-200 ppm.

-

Aromatic carbons: Signals in the aromatic region, approximately 120-140 ppm.

-

Aliphatic carbons: Signals corresponding to the carbons of the pentanoic acid chain in the upfield region.

PubChem provides a reference to a ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]

-

C=O stretch (ketone and carboxylic acid): Strong absorptions typically between 1680-1760 cm⁻¹. Conjugation with the benzene ring will influence the exact position of the ketone stretch.[3]

-

C-O stretch (carboxylic acid): An absorption in the region of 1210-1320 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

PubChem references an FTIR spectrum available in SpectraBase[1].

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 206. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage adjacent to the carbonyl group of the benzoyl moiety. A mass spectrum is available on ChemicalBook[4].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with adipic anhydride.

Materials:

-

Adipic anhydride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Dichloromethane (or other suitable inert solvent)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (as the solvent and reactant).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve adipic anhydride (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

-

Add the adipic anhydride solution dropwise to the stirred benzene/aluminum chloride mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the compound.

Determination of Solubility

Materials:

-

Test tubes

-

This compound

-

Various solvents (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% NaHCO₃)

Procedure:

-

Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously for 30-60 seconds.

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

For aqueous solutions, the effect of pH can be observed by testing solubility in acidic (water), basic (5% NaOH), and weakly basic (5% NaHCO₃) solutions. The increased solubility in basic solutions is indicative of the acidic nature of the carboxylic acid group.

Biological Activity

While specific, in-depth studies on the biological activities of this compound are not extensively reported in publicly available literature, its structural features as a carboxylic acid suggest potential for certain biological effects.

Potential Antibacterial Activity

Carboxylic acids are known to possess antibacterial properties. The proposed general mechanisms of action include:

-

Disruption of the bacterial cell membrane: The lipophilic portion of the molecule can intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.[5]

-

Lowering of intracellular pH: The undissociated form of the carboxylic acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This can disrupt enzymatic functions and metabolic processes.[5]

Caption: General mechanisms of antibacterial action for carboxylic acids.

Potential Anti-inflammatory Activity through Phospholipase A₂ (PLA₂) Inhibition

Phospholipase A₂ (PLA₂) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory prostaglandins and leukotrienes.[4][6][7][8] Various carboxylic acid-containing compounds have been investigated as inhibitors of PLA₂.[9] The acidic carboxylate group can potentially interact with key residues in the active site of the enzyme, contributing to its inhibition. The benzoyl group may also contribute to binding within the hydrophobic regions of the enzyme.

Caption: Potential anti-inflammatory mechanism via PLA₂ inhibition.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties characteristic of a keto-carboxylic acid. While specific biological data is limited, its structure suggests potential for further investigation as an antibacterial or anti-inflammatory agent. This guide provides a foundational understanding of its properties and methodologies for its study, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. 6-Oxo-6-phenylhexanal | C12H14O2 | CID 10899440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

5-Benzoylpentanoic Acid: A Comprehensive Technical Guide

CAS Number: 4144-62-1

This technical guide provides an in-depth overview of 5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological activities. This document includes detailed experimental protocols and visualizations to support its use in a laboratory setting.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][4][5][6][7] It presents as a white to off-white powder or crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4144-62-1 | [4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][4][5][6][7] |

| Molecular Weight | 206.24 g/mol | [1][4][5][6][7] |

| IUPAC Name | 6-oxo-6-phenylhexanoic acid | [1] |

| Synonyms | 5-Benzoylvaleric acid, delta-Benzoylvaleric acid | [8] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 76.0 to 79.0 °C | [1] |

| Flash Point | 75 °C | [4][6] |

| Complexity | 217 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectral data available in PubChem CID 223595 | [1] |

| IR Spectra | Characteristic broad O-H stretch from 2500-3300 cm⁻¹, C=O stretch around 1710 cm⁻¹ (dimeric). | [1] |

| Mass Spectrometry | Major peaks (m/z): 105, 77, 120. Molecular ion peak at 206. | [1] |

| Raman Spectra | Data available in PubChem CID 223595 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Adipic anhydride

-

Anhydrous dichloromethane (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the adipic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

This compound has been identified as a compound with notable biological activities, making it a subject of interest in drug development and research.

Bactericidal Activity

This compound has been shown to be an effective bactericidal agent against both Gram-positive and Gram-negative bacteria.[4][6]

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

-

Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the this compound solution in CAMHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Caption: Workflow for the MIC determination assay.

Enzyme Inhibition

This compound has been investigated for its inhibitory activity against enzymes, including cytosolic phospholipase A2α (cPLA2α).

cPLA2α is a key enzyme in the inflammatory pathway, responsible for the release of arachidonic acid from membrane phospholipids. Inhibition of cPLA2α can therefore modulate inflammatory responses. The activation of cPLA2α is typically initiated by an increase in intracellular calcium (Ca²⁺) and phosphorylation by mitogen-activated protein kinases (MAPKs).[8] Once activated, cPLA2α translocates to the membrane and hydrolyzes phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[4]

Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.

This protocol provides a general framework for assessing the inhibitory effect of this compound on cPLA2α activity.

Materials:

-

Recombinant human cPLA2α

-

Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

This compound

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the cPLA2α enzyme and the fluorescent phospholipid substrate to their working concentrations in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the this compound dilutions (or vehicle control), and the cPLA2α enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.

-

Incubation: Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. The increase in fluorescence corresponds to the hydrolysis of the substrate by cPLA2α.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Safety Information

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a versatile chemical compound with established biological activities that warrant further investigation, particularly in the fields of antibacterial and anti-inflammatory drug discovery. This technical guide provides a comprehensive summary of its properties, synthesis, and methods for evaluating its biological effects, serving as a valuable resource for the scientific community.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US9035094B2 - Process for production of adipic acid from 1,6-hexanediol - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Benzoylpentanoic Acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a chemical compound of interest in various research and development sectors. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and detailed methodologies for its synthesis. The primary focus is on the robust Friedel-Crafts acylation route, with an alternative synthesis pathway also presented. This document is intended to serve as a practical resource, offering detailed experimental protocols and tabulated data to support laboratory applications.

Chemical Structure and Properties

This compound is a white to cream-colored crystalline solid.[1] The molecule consists of a phenyl ketone group attached to a five-carbon carboxylic acid chain. This structure imparts both aromatic and aliphatic characteristics, influencing its reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-oxo-6-phenylhexanoic acid[2] |

| Synonyms | 5-Benzoylvaleric acid |

| CAS Number | 4144-62-1[2][3][4] |

| Molecular Formula | C₁₂H₁₄O₃[2][3][4] |

| Molecular Weight | 206.24 g/mol [2][3][4] |

| Melting Point | 74.5-80.5 °C[1] |

| Appearance | White to cream crystals or powder[1] |

| InChI Key | AIEMSTCGCMIJTI-UHFFFAOYSA-N[5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts: Aromatic protons (multiplet, ~7.4-8.0 ppm), CH₂ adjacent to benzoyl (triplet, ~3.0 ppm), CH₂ adjacent to carboxyl (triplet, ~2.4 ppm), other CH₂ groups (multiplet, ~1.7 ppm), carboxyl proton (singlet, broad, >10 ppm). |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (~200 ppm), carboxyl carbon (~178 ppm), and aliphatic carbons are distinguishable.[2] |

| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), aromatic C-H, and aliphatic C-H bonds are observable.[6] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patterns.[2][7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of benzene. An alternative approach involves the condensation of an aldehyde with levulinic acid followed by reduction.

Primary Synthesis: Friedel-Crafts Acylation

This method involves the reaction of benzene with an acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. The use of adipic anhydride is often preferred for its ease of handling.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C. Following this, add benzene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: After the complete addition of reactants, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.

Table 3: Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Notes |

| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |

| Purity (Post-Recrystallization) | >98% | Assessed by HPLC or titration. |

| Reaction Time | 4-6 hours | Monitored by TLC for completion. |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) | Temperature control is crucial during the addition of reagents. |

Alternative Synthesis: Aldol Condensation and Reduction

An alternative route involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by the reduction of the resulting unsaturated keto acid.

Caption: Alternative Synthesis Pathway for this compound.

Experimental Protocol:

-

Condensation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) and levulinic acid (1.0 equivalent) in a suitable solvent such as toluene. Add a catalytic amount of a base, like piperidine, and a small quantity of acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation of Intermediate: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and the solvent is evaporated to yield the crude unsaturated keto acid. This intermediate can be purified by chromatography or used directly in the next step.

-

Reduction: Dissolve the unsaturated keto acid in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Final Purification: Filter the catalyst through a pad of celite and wash with the solvent. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by recrystallization.

Conclusion

This technical guide has detailed the chemical structure and synthesis of this compound. The Friedel-Crafts acylation of benzene with adipic anhydride stands out as a reliable and efficient method for its preparation on a laboratory scale. The provided experimental protocols and tabulated data offer a practical foundation for researchers and scientists. The alternative synthesis route through aldol condensation and subsequent reduction presents another viable option. The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

- 1. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C12H14O3 | CID 223595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound(4144-62-1) IR Spectrum [chemicalbook.com]

- 7. This compound(4144-62-1) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-Benzoylpentanoic Acid Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-benzoylpentanoic acid derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. This document delves into the quantitative data from pertinent studies, detailed experimental protocols, and the underlying signaling pathways associated with these compounds.

Introduction

This compound, a molecule featuring a benzoyl group attached to a pentanoic acid chain, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Researchers have explored modifications of both the benzoyl ring and the pentanoic acid chain to synthesize derivatives with a wide range of biological properties, including anti-proliferative and anti-inflammatory effects. This guide will explore the structure-activity relationships of these derivatives and their potential as leads in drug discovery programs.

Quantitative Data on this compound Derivatives

The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize the key quantitative data for different classes of these derivatives.

Anti-proliferative Activity of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives

A series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines bearing a 5-benzoyl tether have been synthesized and evaluated for their anti-proliferative activity against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 1. The general structure of these compounds is also depicted below.

Table 1: Anti-proliferative Activity (IC50) of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives

| Compound | R¹ | R² | HCT116 IC50 (nM)[1] | MDA-MB-231 IC50 (nM)[1] |

| 5h | 4-OMe | 2-Me, 3-Cl | 200 - 350 | 200 - 350 |

| 5i | 4-OMe | 2-Me, 3-Br | 120 - 130 | 120 - 130 |

| 5j | 4-OMe | 2,3-naphthyl | 200 - 350 | 200 - 350 |

| 7h (alcohol) | 4-OMe | 2-Me, 3-Cl | < 100 | 49.9 ± 8.3 |

| 7i (alcohol) | 4-OMe | 2-Me, 3-Br | 31.6 ± 0.8 | 35.8 ± 0.8 |

| 8h (alcohol) | H | 2-Me, 3-Cl | < 100 | < 100 |

Note: Compounds with the hydroxyl group (alcohol derivatives of the benzoyl moiety) are included for comparison, demonstrating enhanced potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 5-Benzoyl Thieno[2,3-b]pyridine Derivatives

The synthesis of the 5-benzoyl thieno[2,3-b]pyridine derivatives involves a multi-step process, beginning with the formation of enamine intermediates, followed by the construction of the thieno[2,3-b]pyridine core and subsequent coupling with substituted anilines. A general workflow is outlined below.

Caption: Synthetic workflow for 5-benzoyl thieno[2,3-b]pyridine derivatives.

This assay is used to assess the anti-proliferative activity of the synthesized compounds by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

-

Cell Culture: HCT116 and MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 10 µM) for 48 hours.

-

Radiolabeling: [³H] thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 18 hours.

-

Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters. The filters are washed with distilled water and ethanol to remove unincorporated thymidine. After drying, the filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The anti-proliferative effects of the 5-benzoyl thieno[2,3-b]pyridine derivatives are proposed to be mediated through the inhibition of the Phosphoinositide-specific Phospholipase C (PI-PLC) signaling pathway.[1] PI-PLC is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

Inhibition of PI-PLC disrupts this cascade, leading to a reduction in downstream signaling events that are critical for cancer cell proliferation, survival, and migration. The downstream effects of PI-PLC inhibition include the modulation of Protein Kinase C (PKC) activity and intracellular calcium levels.[2]

PI-PLC Signaling Pathway in Cancer and Point of Inhibition

Caption: Inhibition of the PI-PLC signaling pathway by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The anti-proliferative activity of the thieno[2,3-b]pyridine derivatives, mediated through the inhibition of the PI-PLC signaling pathway, highlights a key area for future research and drug development. Further investigation into the synthesis of a broader range of derivatives and the exploration of other potential biological targets will be crucial in fully elucidating the therapeutic utility of this versatile chemical scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and advance the development of this compound-based therapeutics.

References

Uncharted Territory: The Bactericidal Mechanism of 5-Benzoylpentanoic Acid Remains Undisclosed

Despite a comprehensive search of scientific literature and research databases, the bactericidal mechanism of action for 5-benzoylpentanoic acid remains uncharacterized. Currently, there is no publicly available research detailing its efficacy, specific molecular targets, or the signaling pathways it may disrupt in bacteria.

This absence of information prevents the creation of an in-depth technical guide as requested. Key components for such a document, including quantitative data on bactericidal activity, detailed experimental protocols, and diagrams of its mechanism, are not available in the public domain.

Research into the antibacterial properties of various chemical compounds is a vast and ongoing field. While many carboxylic acids and their derivatives have been investigated for their antimicrobial potential, this compound has not been a reported subject of these studies. The general mechanisms by which antibacterial agents function are well-established and typically involve the disruption of essential cellular processes, including:

-

Cell Wall Synthesis Inhibition: Many antibiotics, such as beta-lactams, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Protein Synthesis Inhibition: Agents can bind to bacterial ribosomes, preventing the translation of messenger RNA into proteins, thereby halting vital cellular functions.

-

Nucleic Acid Synthesis Inhibition: Some compounds inhibit the replication or transcription of bacterial DNA, preventing cell division and growth.

-

Metabolic Pathway Disruption: Certain drugs act as antimetabolites, blocking key enzymatic pathways necessary for bacterial survival.

-

Cell Membrane Disruption: Some agents can compromise the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death.

Without specific research on this compound, it is impossible to determine which, if any, of these mechanisms it employs.

For researchers, scientists, and drug development professionals interested in the potential antibacterial applications of this compound, this represents a completely unexplored area of investigation. Future research would need to begin with foundational studies to determine its in vitro activity against a panel of clinically relevant bacteria.

Future Research Directions: A Proposed Experimental Workflow

Should research into the bactericidal properties of this compound be undertaken, a logical experimental workflow would be necessary to elucidate its mechanism of action.

Caption: A proposed experimental workflow for investigating the bactericidal mechanism of a novel compound.

This workflow would begin with determining the basic efficacy of the compound and progress through broader mechanism of action studies to pinpoint specific molecular targets. Each of these stages would require detailed and validated experimental protocols.

Until such research is conducted and published, the scientific community remains without the necessary data to fully understand the potential of this compound as a bactericidal agent.

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 5-Benzoylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for 5-benzoylpentanoic acid. Detailed experimental protocols are included to facilitate the replication and validation of these findings in a laboratory setting.

Spectroscopic Data

The structural elucidation of this compound is supported by data from ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide critical insights into the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 2H | Aromatic (ortho-protons to carbonyl) |

| ~7.55 | Multiplet | 1H | Aromatic (para-proton to carbonyl) |

| ~7.45 | Multiplet | 2H | Aromatic (meta-protons to carbonyl) |

| ~3.00 | Triplet | 2H | -CH₂- (adjacent to benzoyl) |

| ~2.40 | Triplet | 2H | -CH₂- (adjacent to carboxyl) |

| ~1.70 | Multiplet | 4H | -CH₂-CH₂- (aliphatic chain) |

| >10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (Ketone) |

| ~179 | C=O (Carboxylic Acid) |

| ~137 | Aromatic (quaternary, attached to carbonyl) |

| ~133 | Aromatic (CH, para to carbonyl) |

| ~128.5 | Aromatic (CH, meta to carbonyl) |

| ~128 | Aromatic (CH, ortho to carbonyl) |

| ~38 | -CH₂- (adjacent to benzoyl) |

| ~34 | -CH₂- (adjacent to carboxyl) |

| ~24.5 | -CH₂- (aliphatic chain) |

| ~24 | -CH₂- (aliphatic chain) |

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 206 | 7.7 | [M]⁺ (Molecular Ion) |

| 188 | 4.1 | [M - H₂O]⁺ |

| 146 | 2.2 | [M - C₂H₄O₂]⁺ |

| 133 | 2.6 | [M - C₄H₇O₂]⁺ |

| 120 | 42.2 | [C₇H₅O₂]⁺ |

| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | 31.4 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 6.4 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducibility.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.

-

To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

¹H NMR:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 8 to 16 scans.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 0 to 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

Mass Spectrometry Protocol

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Instrumentation (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is volatilized by heating.

-

The standard electron energy for EI-MS is 70 eV.[3] This energy level provides reproducible fragmentation patterns.

-

The ion source temperature should be optimized to ensure sample vaporization without thermal decomposition, typically in the range of 150-250 °C.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range that includes the expected molecular ion, for instance, m/z 40-300.

Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR and mass spectrometry.

Caption: Workflow for the structural analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Benzoylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzoylpentanoic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical structure, and more importantly, provides a detailed experimental protocol for determining its solubility in various solvents. This guide is intended to be a practical resource for laboratory professionals engaged in research and development.

Introduction to this compound and its Solubility

This compound (C₁₂H₁₄O₃, Molar Mass: 206.24 g/mol ) is a carboxylic acid derivative containing a benzoyl group. Its molecular structure, featuring both a polar carboxylic acid head and a larger, more nonpolar benzoylpentanoyl tail, dictates its solubility behavior.

In general, the solubility of carboxylic acids is governed by the interplay between the hydrophilic carboxyl group and the hydrophobic hydrocarbon portion of the molecule. Carboxylic acids with shorter carbon chains are typically soluble in water due to the ability of the carboxyl group to form hydrogen bonds with water molecules.[1][2] As the length of the carbon chain increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents like water.[1][2] Conversely, carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[1][2]

For this compound, the presence of the phenyl ring and the pentanoic acid chain suggests a limited solubility in water but good solubility in many organic solvents. The presence of water may, in some cases, enhance the solubility of carboxylic acids in certain organic solvents.[3][4]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | Grams per Liter (g/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Dichloromethane (DCM) | ||

| Toluene | ||

| Diethyl Ether |

Note: Researchers should populate this table with their own experimental findings.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5] The following protocol provides a detailed step-by-step procedure.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a steady state.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the detector response.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to the Discovery and History of 5-Benzoylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is an aromatic keto acid that has garnered interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and biological activities. The information is presented to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a method for the acylation of aromatic compounds, opening the door to the synthesis of a vast array of aromatic ketones.

While the exact date and the identity of the individual who first synthesized this compound remain to be definitively pinpointed in readily available literature, its synthesis became feasible following the discovery of the Friedel-Crafts reaction. The logical synthetic route involves the acylation of benzene with a derivative of adipic acid, a six-carbon dicarboxylic acid.

A significant milestone in the documented history of this compound is a 1948 publication in the Journal of the American Chemical Society. This paper provides a clear and reproducible synthesis of 6-oxo-6-phenylhexanoic acid, indicating that by the mid-20th century, the compound was of sufficient interest to warrant detailed synthetic procedures and characterization. This suggests that earlier, less documented syntheses likely existed in the preceding decades, stemming from the initial explorations of the Friedel-Crafts reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 4144-62-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable derivative of adipic acid, most commonly adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride

This protocol is based on established principles of the Friedel-Crafts acylation and is similar to the method described in the 1948 Journal of the American Chemical Society article.

Materials:

-

Benzene (anhydrous)

-

Adipoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (100 mL).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous benzene (50 mL) to the stirred mixture from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40-45 °C) for 2 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 100 mL of ice-cold water. Caution: This is an exothermic reaction, and hydrogen chloride gas will be evolved. Perform this step in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

Reaction Workflow

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activity, including bactericidal and anti-proliferative effects. While the precise molecular mechanisms and signaling pathways are still under investigation, its structural features as a keto acid suggest potential interactions with various cellular targets.

Based on the known activities of similar compounds, a potential mechanism of action could involve the modulation of inflammatory and cell survival pathways. For instance, some keto acids have been shown to influence pathways regulated by NF-κB and MAPK.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway through which this compound might exert its anti-proliferative effects. This is a conceptual model based on the activities of related compounds and requires further experimental validation.

Conclusion

This compound, a product of the classic Friedel-Crafts acylation, has a history rooted in the foundational principles of organic chemistry. While its initial discovery is not definitively documented, its synthesis and properties have been a subject of study for over seven decades. The compound's reported biological activities, including its bactericidal and anti-proliferative effects, suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. Further research into its precise mechanisms of action and its interactions with cellular signaling pathways is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding of the history and key technical aspects of this compound to support these future research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Benzoylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a keto-carboxylic acid with a molecular structure featuring a phenyl ketone and a terminal carboxylic acid group linked by a five-carbon aliphatic chain.[1][2] This bifunctional nature imparts a range of chemical properties that make it a molecule of interest in organic synthesis and potentially in the development of new chemical entities. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 75 - 79 °C | [3] |

| Boiling Point | Not available | [3] |

| Predicted pKa | 4.70 ± 0.10 | [4] |

| Solubility | Soluble in water and organic solvents. Quantitative data is not readily available. | [5] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both a ketone and a carboxylic acid. The carboxylic acid moiety can undergo esterification, amide formation, and reduction to an alcohol. The ketone group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or undergo reactions at the alpha-carbon.

A notable synthesis of 6-oxo-6-phenylhexanoic acid was reported in the Journal of the American Chemical Society in 1948.[3] The general synthetic approach involves the Friedel-Crafts acylation of benzene with a suitable acid chloride or anhydride derivative of a six-carbon dicarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~2950 - 2850 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1685 | C=O (Aryl Ketone) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While specific, fully assigned spectra are not publicly available, predicted chemical shifts can be inferred based on the structure.

¹H NMR (Predicted):

-

~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.9-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

-

~2.9 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂COPh).

-

~2.4 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

-

~1.7 ppm (multiplet, 4H): Methylene protons in the middle of the aliphatic chain (-CH₂CH₂-).

¹³C NMR (Predicted):

-

~200 ppm: Carbonyl carbon of the ketone.

-

~179 ppm: Carbonyl carbon of the carboxylic acid.

-

~137-128 ppm: Aromatic carbons.

-

~38-24 ppm: Aliphatic carbons.

Biological Activity

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is crucial for handling and formulation.

Synthesis of 6-Oxo-6-phenylhexanoic Acid

The following is a generalized procedure based on the Friedel-Crafts acylation reaction. For a detailed experimental protocol, refer to the cited literature.[3]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause skin and eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers in their work with this compound. Further investigation is warranted to fully elucidate its solubility profile in various solvents, obtain detailed and assigned spectroscopic data, and to explore its potential biological activities and mechanisms of action.

References

- 1. 4-Oxo-6-phenylhexanoic acid | C12H14O3 | CID 609773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Oxo-6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]

- 6. [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Keto acid - Wikipedia [en.wikipedia.org]

- 8. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Benzoylpentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpentanoic acid, also known by its synonyms 5-benzoylvaleric acid and 6-oxo-6-phenylhexanoic acid, is an organic compound with a molecular structure that features both a keto group and a carboxylic acid functional group. This bifunctionality makes it a subject of interest in various chemical and biological research areas. Its synthesis is primarily achieved through Friedel-Crafts acylation, a fundamental reaction in organic chemistry. Emerging evidence suggests its potential as a bactericidal agent, likely acting through mechanisms common to other keto-acids and fatty acids, such as the disruption of bacterial cell membranes. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, detailed synthesis protocols, and a discussion of its potential biological activities, intended for professionals in chemical synthesis and drug development.

Nomenclature and Chemical Identity

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided below for clarity and cross-referencing.

| Identifier Type | Value |

| Systematic IUPAC Name | 6-Oxo-6-phenylhexanoic acid |

| Common Synonyms | This compound, 5-Benzoylvaleric acid, delta-Benzoylvaleric acid, 6-Keto-6-phenylhexanoic acid |

| CAS Number | 4144-62-1 |

| Molecular Formula | C₁₂H₁₄O₃ |

| InChI Key | AIEMSTCGCMIJTI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 75-79 °C | [3] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

| XLogP3 | 1.8 | [1] |

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of benzene using an appropriate acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of 6-oxo-6-phenylhexanoic acid.

Materials:

-

Benzene (Anhydrous)

-

Adipoyl chloride (or Adipic anhydride)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous, as solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water (distilled)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (a stoichiometric amount is typically required as the product ketone complexes with the catalyst) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[4] The flask is cooled in an ice bath.

-

Formation of Acylium Ion: A solution of adipoyl chloride in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃. The reaction mixture is stirred at 0-5 °C to facilitate the formation of the acylium ion electrophile.[5][6]

-

Acylation Reaction: Benzene is added to the reaction mixture, and the solution is allowed to warm to room temperature and then gently refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by slowly pouring it over crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.[4]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed with water, then with a saturated brine solution.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 6-oxo-6-phenylhexanoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.

Potential Bactericidal Applications and Mechanism of Action

While specific research on the bactericidal mechanism of this compound is limited, its structural features—a fatty acid-like chain and a ketone group—allow for informed hypotheses based on the known antimicrobial actions of related compounds. Fatty acids and other lipid-like molecules are known to possess antibacterial properties, primarily by targeting the bacterial cell membrane.[4][7]

The proposed mechanism involves the insertion of the molecule's lipophilic portions into the bacterial cell membrane's lipid bilayer. This can lead to a cascade of disruptive events:

-

Membrane Depolarization: The integrity of the membrane is compromised, leading to a loss of the membrane potential essential for cellular processes.[3][7]

-

Increased Permeability: The disruption creates pores or channels, causing the leakage of essential intracellular components such as ions, ATP, and low-molecular-weight proteins.[8]

-

Inhibition of Cellular Processes: The disruption of the membrane can inhibit critical functions like the electron transport chain and oxidative phosphorylation, effectively shutting down cellular energy production.[4] Furthermore, ketone bodies have been shown to inhibit bacterial growth.[2]

Diagram of Potential Bactericidal Mechanism

The diagram below illustrates the plausible multi-step mechanism by which this compound may exert its bactericidal effects on a bacterial cell.

References

- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of bacterial cell growth by ketone bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane disruption by antimicrobial fatty acids releases low-molecular-weight proteins from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers | MDPI [mdpi.com]

- 6. Fasting-induced ketogenesis sensitizes bacteria to antibiotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

5-Benzoylpentanoic Acid: A Versatile Building Block in Organic Synthesis

Introduction

5-Benzoylpentanoic acid, also known as 4-benzoylbutanoic acid, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and a ketone moiety separated by a flexible four-carbon chain, allows for a diverse range of chemical transformations. This unique arrangement makes it a key precursor for the synthesis of a variety of heterocyclic compounds, particularly pyridazinones, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of heterocyclic systems, supported by quantitative data and experimental workflows.

Application in the Synthesis of Pyridazinone Derivatives

The most prominent application of this compound is in the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinones. This class of compounds has been investigated for various pharmacological activities. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.

Reaction Principle

The reaction proceeds via the initial formation of a hydrazone by the reaction of the ketone carbonyl group of this compound with hydrazine. Subsequent intramolecular cyclization through the nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid group, followed by dehydration, leads to the formation of the stable six-membered pyridazinone ring.

Experimental Protocol: Synthesis of 6-Phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone

This protocol details the synthesis of 6-phenyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone from this compound and hydrazine hydrate.

Materials and Reagents:

-

This compound (C₁₂H₁₄O₃, MW: 206.24 g/mol )

-

Hydrazine hydrate (N₂H₄·H₂O, ~80% solution)

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Distilled water

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Dichloromethane or Ethyl acetate for extraction

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring. A few drops of glacial acetic acid can be added as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-